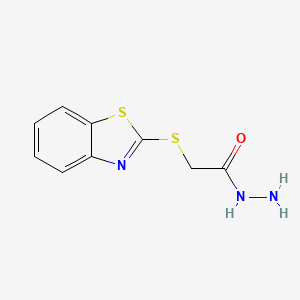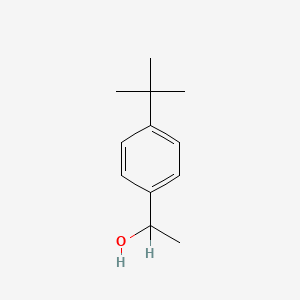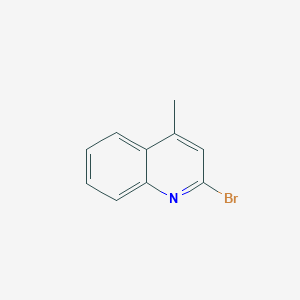
2-Bromo-4-methylquinoline
Übersicht
Beschreibung
2-Bromo-4-methylquinoline is a chemical compound that has garnered interest in various fields of chemistry due to its potential as an intermediate in organic synthesis and its role in the development of pharmaceuticals and materials. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable compound for study.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the construction of the quinoline core followed by functionalization at specific positions on the ring. For 2-Bromo-4-methylquinoline, synthesis methods may include palladium-catalyzed C-C bond formation, Rhodium-catalyzed intramolecular reactions, and the use of brominating agents like PBr3-DMF for the introduction of the bromo substituent at the 2-position of the quinoline ring. The Knorr synthesis also provides a pathway through the condensation of keto esters and amines followed by cyclization (He et al., 2016; Yajima & Munakata, 1977).
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methylquinoline is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position of the quinoline core. Structural studies, including NMR, IR, and mass spectrometry, are crucial for confirming the configuration and the electronic properties of the molecule. These properties influence its reactivity and interactions with other molecules (Mphahlele et al., 2002).
Chemical Reactions and Properties
2-Bromo-4-methylquinoline participates in various chemical reactions, including nucleophilic substitutions, where the bromo group acts as a leaving group, facilitating the introduction of other functional groups. It also undergoes palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and further modification of the quinoline ring (Reisch & Gunaherath, 1993).
Physical Properties Analysis
The physical properties of 2-Bromo-4-methylquinoline, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the bromine atom increases its molecular weight and influences its physical state, solubility in organic solvents, and volatility. These properties are essential for determining its suitability for use in various chemical processes and applications.
Chemical Properties Analysis
The chemical properties of 2-Bromo-4-methylquinoline, including its reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, are key to its utility in synthetic chemistry. Its ability to undergo transformations, such as Suzuki coupling and Heck reactions, makes it a versatile intermediate for the synthesis of complex organic molecules. The bromo and methyl groups on the quinoline ring can be strategically leveraged to synthesize a wide range of derivatives with potential biological activity (Tummatorn et al., 2015).
Wissenschaftliche Forschungsanwendungen
“2-Bromo-4-methylquinoline” is a chemical compound that has been mentioned in various scientific fields . Here are some potential applications based on the information available:
-
Medicinal Chemistry : Quinoline, the core structure of 2-Bromo-4-methylquinoline, plays a major role in medicinal chemistry . It’s a vital scaffold for leads in drug discovery . Quinoline derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
-
Synthetic Organic Chemistry : Quinoline has become an essential heterocyclic compound due to its versatile applications in synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
-
Industrial Chemistry : Quinoline derivatives have applications in industrial chemistry as well . They are used in the synthesis of various organic compounds .
-
Pharmaceutical Chemistry : 2-Bromo-4-methylquinoline could potentially be used in the synthesis of various pharmaceuticals .
-
Biological Chemistry : Quinoline and its derivatives have potential biological and pharmaceutical activities .
-
Chemical Engineering : 2-Bromo-4-methylquinoline could potentially be used in various chemical engineering processes .
Safety And Hazards
The safety information for 2-Bromo-4-methylquinoline indicates that it is harmful if swallowed or inhaled, and it can cause skin and eye irritation . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Relevant Papers Several relevant papers were found during the search. These papers discuss the synthesis of biologically and pharmaceutically active quinoline and its analogues , the mechanism of quinolone action and resistance , and the synthesis of 4-hydroxy-2-quinolones .
Eigenschaften
IUPAC Name |
2-bromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACHCSEYVSCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296462 | |
| Record name | 2-bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylquinoline | |
CAS RN |
64658-04-4 | |
| Record name | 64658-04-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B1266893.png)
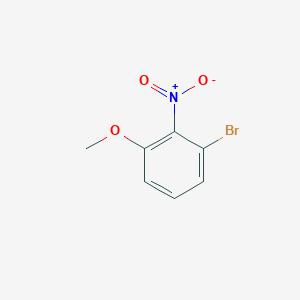

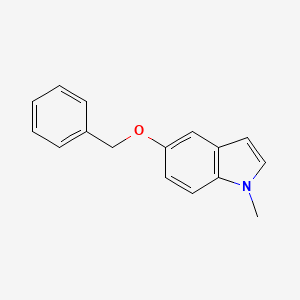
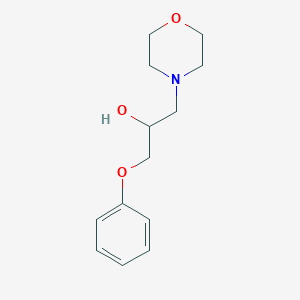
![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)
![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)
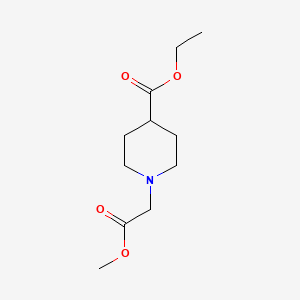
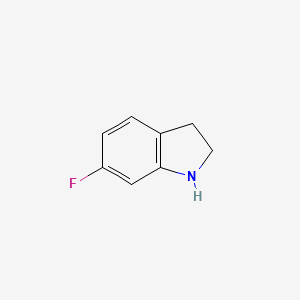
![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)
